2-Furanacrolein

Description

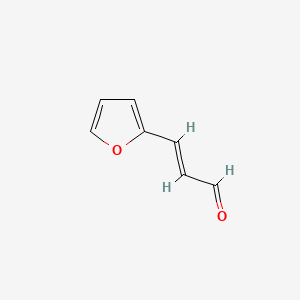

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRCHXYMBFNFD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049295 | |

| Record name | (E)-3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992), White or yellow needles; Cooked spicy-herb aroma | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275 °F at 14 mmHg (NTP, 1992) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

623-30-3, 39511-08-5 | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-3-(2-Furanyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39511-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2-Furanacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039511085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-(2-Furyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Furyl)acrolein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSQ86U3DRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

129 °F (NTP, 1992) | |

| Record name | BETA-(2-FURYL)ACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Furanacrolein CAS number 623-30-3 identification

An In-depth Technical Guide to the Identification of 2-Furanacrolein (CAS 623-30-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the unambiguous identification of this compound (CAS No. 623-30-3). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical principles with practical analytical strategies. We will delve into the physicochemical properties, spectroscopic signatures, chromatographic behavior, and essential safety protocols associated with this versatile heterocyclic aldehyde.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known as 3-(2-Furyl)acrolein, is a furan-based aldehyde that serves as a valuable intermediate in advanced chemical synthesis.[1] Its molecular structure, featuring a furan ring conjugated with an α,β-unsaturated aldehyde, imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.[2] This compound is a structural building block for specialized organic compounds and a precursor in the development of functional materials, such as advanced polymers and coatings.[1]

Its applications span several industries:

-

Fine Chemicals and Pharmaceuticals: It is a key starting material for creating diverse heterocyclic compounds, which are prevalent scaffolds in many natural products and pharmaceutical agents.[2][3]

-

Flavor and Fragrance: this compound possesses a characteristic sweet, spicy, and cinnamon-like aroma, leading to its use as a flavoring agent in foods and as a fragrance component in cosmetics.[2][4][5]

-

Research and Development: In laboratory settings, its electrophilic nature and conjugated system are utilized to explore new molecular frameworks and reaction pathways.[1]

The reliable identification of this compound is paramount to ensure purity, control reaction stoichiometry, and meet regulatory standards in its various applications.

Physicochemical Properties: The Foundational Data

A thorough understanding of a compound's physical and chemical properties is the first step in its identification and handling. These parameters dictate appropriate storage conditions, solvent selection for analysis, and expected behavior in chromatographic systems.

| Property | Value | Source(s) |

| CAS Number | 623-30-3 | [1] |

| Molecular Formula | C₇H₆O₂ | [1] |

| Molecular Weight | 122.12 g/mol | [1][6] |

| Appearance | White to light yellow or light brown crystalline powder/solid.[1][4][7] | [1][4][7] |

| Melting Point | 49-55 °C | [3][4] |

| Boiling Point | 143 °C at 37 mmHg; 241.9 °C at 760 mmHg | [3][4] |

| Solubility | Insoluble in water.[4][6][8] | [4][6][8] |

| Odor | Cooked spicy-herb, cinnamon-like.[4][5][6] | [4][5][6] |

Core Identification Workflow

The definitive identification of this compound relies on a multi-technique approach, combining spectroscopic and chromatographic data. This self-validating system ensures that the structural identity is confirmed with a high degree of confidence.

Caption: General workflow for the identification and purity assessment of this compound.

Spectroscopic Identification Methods

Spectroscopy provides direct insight into the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Caption: Chemical structure of this compound with key proton groups for NMR analysis.

Expertise & Causality: The predicted chemical shifts are based on the electronic environment of each nucleus. The aldehyde proton (H1) is highly deshielded by the electronegative oxygen and appears far downfield. The vinylic protons (H2/H3) and furan protons (H4/H5/H6) appear in the characteristic olefinic/aromatic region, with their exact positions and coupling patterns determined by their proximity to the electron-withdrawing aldehyde group and the furan oxygen.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~9.65 | d | ~7.6 | Aldehyde (H1) |

| ~7.50 | dd | ~1.8, ~0.8 | Furan (H6, position 5) |

| ~7.30 | d | ~15.7 | Vinyl (H3) |

| ~6.70 | d | ~3.4 | Furan (H4, position 3) |

| ~6.55 | dd | ~15.7, ~7.6 | Vinyl (H2) |

| ~6.50 | dd | ~3.4, ~1.8 | Furan (H5, position 4) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~193.0 | Aldehyde (C=O) |

| ~153.0 | Furan (C2) |

| ~147.0 | Furan (C5) |

| ~137.0 | Vinyl (Cβ) |

| ~125.0 | Vinyl (Cα) |

| ~118.0 | Furan (C3) |

| ~113.0 | Furan (C4) |

Protocol: NMR Sample Preparation and Acquisition (Generalized)

-

Preparation: Accurately weigh ~10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function before Fourier transformation to obtain the spectrum.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly identifying the key functional groups present in the molecule.

Expertise & Causality: The absorption of infrared radiation excites specific molecular vibrations. The strong dipole of the carbonyl (C=O) bond results in a prominent, sharp absorption band. The conjugation with the C=C double bond and the furan ring shifts this absorption to a slightly lower wavenumber compared to a saturated aldehyde.[10]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3120-3150 | C-H Stretch | Medium | Furan Ring |

| ~2820, ~2720 | C-H Stretch | Medium (often two bands) | Aldehyde (Fermi doublet) |

| ~1660-1685 | C=O Stretch | Strong, Sharp | Conjugated Aldehyde |

| ~1610-1630 | C=C Stretch | Medium-Strong | Alkene |

| ~1560, ~1480 | C=C Stretch | Medium | Furan Ring |

| ~1015 | C-O-C Stretch | Strong | Furan Ring |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, acting as a molecular fingerprint.

Expertise & Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in predictable ways, primarily at the weakest bonds or through stable neutral losses. For this compound, cleavage adjacent to the carbonyl group and furan ring is expected.[11]

Expected EI-MS Fragmentation

| m/z | Ion Identity | Plausibility |

|---|---|---|

| 122 | [C₇H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M-H]⁺ | Loss of aldehydic H radical |

| 93 | [M-CHO]⁺ | Loss of formyl radical, characteristic of aldehydes |

| 65 | [C₅H₅]⁺ | Further fragmentation of the furan moiety |

| 39 | [C₃H₃]⁺ | Common fragment from aromatic/heterocyclic rings |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C in split mode.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven program would be: hold at 60 °C for 2 min, then ramp to 280 °C at 15 °C/min.

-

Ionization: Use a standard EI source at 70 eV.

-

Detection: Scan a mass range of m/z 35-300.

-

Analysis: Identify the peak corresponding to this compound by its retention time and compare the resulting mass spectrum to the expected pattern or a library standard.

Reactivity, Stability, and Safe Handling

Understanding the compound's stability is crucial for accurate analysis and safe storage.

Reactivity Profile:

-

Peroxide Formation: Like many aldehydes and ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[8] Containers should be dated upon opening and tested for peroxides periodically.

-

Polymerization: The α,β-unsaturated system makes it susceptible to self-condensation or polymerization reactions, which can be catalyzed by acid.[4][8]

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-(2-Furyl)acrylic acid).[8]

Storage and Handling:

-

Storage: Store in a cool (2-8 °C), dry, well-ventilated place away from light and sources of ignition.[1][12] Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: Use only in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[7] Avoid generating dust or aerosols.

Safety Hazards: this compound is classified as a hazardous substance.

-

Health Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7] It is suspected of causing genetic defects and may cause cancer.

-

Physical Hazards: It is a combustible solid and its vapors may form explosive mixtures with air.[8]

Conclusion

The definitive identification of this compound (CAS 623-30-3) is achieved through a systematic and multi-faceted analytical approach. The combination of NMR for structural framework elucidation, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis provides an irrefutable chemical identity. When coupled with chromatographic techniques like GC-MS, this workflow also allows for robust purity determination. Adherence to strict safety and handling protocols is essential when working with this reactive and hazardous compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and handle this compound in a scientific setting.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Buy 3-(2-Furyl)acrolein | 623-30-3 [smolecule.com]

- 3. 3-(2-Furyl)acrolein CAS# 623-30-3 [gmall.chemnet.com]

- 4. This compound | 623-30-3 [chemicalbook.com]

- 5. 3-(2-furyl) acrolein, 623-30-3 [thegoodscentscompany.com]

- 6. 3-(2-Furyl)acrolein | C7H6O2 | CID 12174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. BETA-(2-FURYL)ACROLEIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to trans-3-(2-Furyl)acrolein

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, analysis, and applications of trans-3-(2-Furyl)acrolein (CAS No: 39511-08-5). Also known as 2-Furanacrolein, this α,β-unsaturated aldehyde is a pivotal building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical data, field-proven protocols, and critical safety information to facilitate its effective and safe utilization in a laboratory setting.

Introduction and Scope

trans-3-(2-Furyl)acrolein is a crystalline organic compound featuring a furan ring conjugated with a propenal moiety. This specific arrangement of functional groups—a heterocyclic aromatic ring, a carbon-carbon double bond, and an aldehyde—imparts a unique electronic profile and versatile reactivity. Its structure makes it an excellent Michael acceptor and a valuable precursor for a wide array of chemical transformations, including cycloadditions and multicomponent reactions.[1][2] In the context of drug discovery, the furan nucleus is a well-established pharmacophore present in numerous therapeutic agents. The ability of trans-3-(2-Furyl)acrolein to serve as a scaffold for introducing this and other functionalities makes it a compound of significant interest. This guide consolidates its core properties, synthesis protocols, spectroscopic signature, reactivity profile, and analytical methodologies into a single, authoritative resource.

Physicochemical and Safety Characteristics

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its use in any research or development setting. trans-3-(2-Furyl)acrolein is a combustible, corrosive solid that requires careful handling.[3][4]

Core Physicochemical Data

The fundamental properties of trans-3-(2-Furyl)acrolein are summarized in the table below, compiled from verified supplier and database information.[1][3][5][6][7]

| Property | Value | Source(s) |

| CAS Number | 39511-08-5 | [3][4][5] |

| Molecular Formula | C₇H₆O₂ | [3][5] |

| Molecular Weight | 122.12 g/mol | [3][4][6] |

| Synonyms | This compound, (E)-3-(Furan-2-yl)prop-2-enal | [1][3][7] |

| Appearance | Pale brown to light brown solid/powder | [1][8] |

| Melting Point | 48-55 °C (lit.) | [1][3] |

| Boiling Point | 143 °C @ 37 mmHg (lit.) | [1][3][6] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol. Sparingly soluble in Chloroform, slightly in Ethyl Acetate and Methanol. | [1][7][8] |

| Storage | 2-8°C, protect from light. | [1][3][6] |

Safety and Handling Profile

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[3][4]

Handling and Personal Protective Equipment (PPE): Due to its corrosive nature, handling should only occur in a well-ventilated area, preferably within a chemical fume hood. Standard laboratory PPE is insufficient; the following must be worn:

-

Eye Protection: Chemical safety goggles and a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Storage: Store in a designated corrosives area in a tightly sealed container. The recommended storage temperature is refrigerated (2-8°C), and the material should be protected from light, as it is noted to be light-sensitive.[1][3]

Synthesis Pathway: Claisen-Schmidt Condensation

The most direct and industrially scalable method for preparing trans-3-(2-Furyl)acrolein is the Claisen-Schmidt condensation . This reaction is a robust variant of the aldol condensation, specifically involving an enolizable aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[9][10] In this case, acetaldehyde provides the enolizable component, while furfural (furan-2-carbaldehyde) serves as the non-enolizable aromatic aldehyde.

The reaction is typically catalyzed by a base (e.g., sodium hydroxide), which deprotonates the α-carbon of acetaldehyde to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated trans-alkene.[11][12]

Caption: Claisen-Schmidt condensation pathway for the synthesis of trans-3-(2-Furyl)acrolein.

Spectroscopic and Structural Characterization

Authenticating the structure and purity of trans-3-(2-Furyl)acrolein relies on a combination of spectroscopic techniques. The conjugated system of the furan ring, double bond, and carbonyl group gives rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an α,β-unsaturated aldehyde. Key absorption bands are predicted as follows:

-

C=O Stretch (Aldehyde): Due to conjugation, this band is shifted to a lower wavenumber compared to saturated aldehydes, typically appearing in the range of 1665-1685 cm⁻¹ .[13]

-

C=C Stretch (Alkene): A strong absorption is expected around 1610-1640 cm⁻¹ .

-

=C-H Bending (trans-Alkene): A characteristic strong band for the out-of-plane bend of the trans-disubstituted alkene should appear near 960-980 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two moderate bands are typically observed near 2720 cm⁻¹ and 2820 cm⁻¹ .[13]

-

Furan Ring Vibrations: Multiple bands corresponding to C=C and C-O stretching within the furan ring will appear in the fingerprint region (~1400-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and stereochemistry. Spectroscopic data is available for this compound from sources such as ChemicalBook.[3]

-

¹H NMR: The proton spectrum will show distinct signals for each of the six protons in unique chemical environments.

-

Aldehyde Proton (-CHO): A doublet in the downfield region, typically δ 9.5-9.7 ppm , coupled to the adjacent vinyl proton.

-

Vinyl Protons (-CH=CH-): Two doublets of doublets in the δ 6.5-7.5 ppm region. The large coupling constant between them (J ≈ 15-16 Hz) is definitive proof of the trans stereochemistry.

-

Furan Protons: Three signals in the aromatic region (δ 6.5-7.8 ppm ) corresponding to the protons on the furan ring, with characteristic furan coupling patterns.

-

-

¹³C NMR: The carbon spectrum will display seven unique signals.

-

Carbonyl Carbon (C=O): The most downfield signal, typically δ 190-195 ppm .

-

Alkene and Furan Carbons: Signals for the two vinyl carbons and three furan carbons will appear in the δ 110-155 ppm range.

-

UV-Visible Spectroscopy

The extended π-conjugated system in trans-3-(2-Furyl)acrolein results in strong absorption in the ultraviolet region. This property is fundamental to its quantification via HPLC with a UV detector. The principal absorption maximum (λ_max) is expected to be in the range of 300-340 nm, corresponding to a π → π* electronic transition.

Reactivity and Applications

Core Reactivity Profile

The chemical behavior of trans-3-(2-Furyl)acrolein is governed by its α,β-unsaturated aldehyde functionality. This makes it a potent electrophile at two key positions: the carbonyl carbon and the β-carbon.

Caption: Core reactivity pathways of trans-3-(2-Furyl)acrolein.

-

Michael (1,4-Conjugate) Addition: As a classic Michael acceptor, the β-carbon is susceptible to attack by soft nucleophiles like thiols, amines, and enolates. This reaction is central to its use in synthesizing more complex molecules, including substituted tetrahydrofurans.[1][8] Its structural similarity to acrolein suggests it can readily react with biological nucleophiles, such as cysteine residues in proteins, a mechanism with implications for both its utility and potential toxicity.[2]

-

Direct (1,2-) Addition: Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the more polarized carbonyl carbon directly.

-

Cycloaddition Reactions: The electron-deficient alkene can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic structures.

Applications in Synthesis and Drug Discovery

trans-3-(2-Furyl)acrolein is primarily utilized as a versatile intermediate in multi-step organic synthesis.

-

Heterocycle Synthesis: It is a key starting material for building diverse heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[2]

-

Fine Chemicals: Its reactivity is harnessed to produce specialty chemicals and complex molecular probes.

-

Precursor to Pharmaceuticals: While not typically an active pharmaceutical ingredient itself, it serves as a precursor to molecules that are. The synthesis of chalcone derivatives, a class of compounds with known antiprotozoal activity, often employs similar Claisen-Schmidt condensation strategies.[12]

Quality Control and Analytical Protocol

Ensuring the purity of trans-3-(2-Furyl)acrolein is critical for reproducible experimental outcomes. The most common method for purity assessment and quantification is High-Performance Liquid Chromatography (HPLC) with UV detection.

Standard HPLC-UV Protocol

The following is a representative, self-validating protocol for the analysis of trans-3-(2-Furyl)acrolein. The principle mirrors standard methods for analyzing other furanic and carbonyl compounds.

Objective: To determine the purity of a trans-3-(2-Furyl)acrolein sample.

Methodology:

-

Standard Preparation: a. Accurately weigh ~10 mg of a certified trans-3-(2-Furyl)acrolein reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with acetonitrile (ACN) to create a 100 µg/mL stock solution. c. Perform serial dilutions with ACN to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: a. Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with ACN. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Rationale: This ratio provides good retention and peak shape for a moderately polar compound on a C18 column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: Monitor at the λ_max of the compound (~320 nm). Rationale: Maximizes sensitivity and minimizes interference.

-

Injection Volume: 10 µL.

-

-

Analysis and Data Interpretation: a. Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for validation. b. Inject the sample solution. c. Calculate the concentration of the analyte in the sample using the calibration curve. d. Purity is expressed as a percentage area of the main peak relative to the total area of all peaks detected.

Caption: Standard workflow for purity analysis of trans-3-(2-Furyl)acrolein by HPLC-UV.

Conclusion

trans-3-(2-Furyl)acrolein is a compound whose value lies in its versatile reactivity and its role as a key synthetic intermediate. Its conjugated structure provides a handle for a multitude of chemical transformations, making it an essential tool for chemists aiming to construct complex molecules, particularly those containing the furan moiety for applications in drug discovery and materials science. Adherence to the stringent safety protocols outlined in this guide is imperative for its handling. The synthetic and analytical methods described herein provide a robust framework for its reliable preparation and quality assessment, empowering researchers to confidently integrate this valuable building block into their discovery workflows.

References

- 1. 2-[(methylthio)methyl]-3-(2-furyl)acrolein (cis- or trans-) [webbook.nist.gov]

- 2. Buy 3-(2-Furyl)acrolein | 623-30-3 [smolecule.com]

- 3. 3-(2-FURYL)ACROLEIN(39511-08-5) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. trans-3-(2-Furyl)acrolein 97 39511-08-5 [sigmaaldrich.com]

- 6. 3-(2-FURYL)ACROLEIN CAS#: 39511-08-5 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. trans-3-(2-Furyl)acrolein 97% (F20602) | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 反-3-(2-呋喃基)丙烯醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Furyl)acrolein: Physicochemical Properties and Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Furyl)acrolein (also known as 2-Furanacrolein), a heterocyclic aldehyde with significant applications in organic synthesis, flavor and fragrance industries, and as a potential scaffold in medicinal chemistry. This document details the compound's molecular weight, structural characteristics, and key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties and for the spectroscopic characterization of the molecule, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Introduction and Chemical Identity

3-(2-Furyl)acrolein is an organic compound characterized by a furan ring substituted at the 2-position with an acrolein moiety.[1][2] The presence of the α,β-unsaturated aldehyde functional group and the aromatic furan ring makes it a reactive and versatile building block in organic synthesis.[2] Its distinct cinnamon-like aroma also leads to its use as a flavoring agent.[2]

Key Identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-3-(Furan-2-yl)prop-2-enal | |

| Synonyms | This compound, trans-3-(2-Furyl)acrolein, β-(2-Furyl)acrolein | |

| Molecular Formula | C₇H₆O₂ | |

| Molecular Weight | 122.12 g/mol | |

| CAS Number | 623-30-3, 39511-08-5 (trans-isomer) | [2] |

| InChI Key | VZIRCHXYMBFNFD-HNQUOIGGSA-N | |

| Canonical SMILES | C1=COC(=C1)C=CC=O | [2] |

Physicochemical Properties

A thorough understanding of the physical properties of 3-(2-Furyl)acrolein is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Experimental Conditions | Source(s) |

| Appearance | Light brown to yellow crystalline solid/powder | Ambient | [2] |

| Odor | Cinnamon-like, spicy, nutty | - | [2] |

| Melting Point | 48-55 °C | - | |

| Boiling Point | 143 °C | at 37 mmHg | |

| Flash Point | 99 °C | Closed cup | |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform (sparingly), ethyl acetate (slightly), methanol (slightly) | - | [2] |

| Density | ~1.1 g/cm³ | - | [2] |

| Vapor Density | 4.2 (Air = 1) | - | [2] |

Stability and Storage: 3-(2-Furyl)acrolein is stable under normal temperatures and pressures. However, it is reported to be light-sensitive. For long-term storage, it is recommended to keep the compound in a refrigerator at approximately 2-8°C.

Experimental Protocols for Physicochemical Property Determination

The following section details standardized methodologies for the experimental verification of the key physical properties of 3-(2-Furyl)acrolein. The choice of these methods is predicated on their reliability, reproducibility, and common availability in research laboratories.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities. The capillary method using a digital melting point apparatus is a standard and accurate technique.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry 3-(2-Furyl)acrolein.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating: Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Measurement: For a precise measurement, set the starting temperature to about 15-20 °C below the approximate melting point and use a slow heating ramp (1-2 °C/min).

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

References

2-Furanacrolein: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

2-Furanacrolein, a heterocyclic aldehyde, represents a molecule of significant interest within the realms of chemical synthesis and drug discovery. Its unique structural motif, combining the aromatic furan ring with a reactive α,β-unsaturated aldehyde, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This in-depth technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. This document will navigate through its fundamental chemical and physical properties, detailed spectroscopic profile, robust synthesis methodologies, and its emerging applications in medicinal chemistry. Particular emphasis is placed on the mechanistic insights behind its synthesis and its potential as a scaffold in the development of novel therapeutic agents.

Introduction: The Furan Moiety in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its utility stems from its ability to act as a bioisostere for other aromatic systems, such as benzene, while offering distinct electronic and solubility characteristics. The oxygen heteroatom in the furan ring can participate in hydrogen bonding, influencing drug-receptor interactions. Furthermore, the furan ring can be readily functionalized, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This compound (also known as 3-(2-furyl)acrolein) embodies the reactive potential of the furan scaffold. The presence of the α,β-unsaturated aldehyde functionality provides a reactive handle for a multitude of chemical transformations, making it a valuable starting material for the synthesis of various heterocyclic and carbocyclic compounds. This guide will delve into the technical details of this compound, providing the necessary knowledge for its effective utilization in a drug discovery and development setting.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in synthesis and drug development. This section details the key physicochemical parameters and provides a predicted spectroscopic profile of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂ | [2][3] |

| Molecular Weight | 122.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid/solid | [3] |

| Melting Point | 49-55 °C | [3] |

| Boiling Point | 143 °C at 37 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | [3] |

| CAS Number | 623-30-3 | [2] |

Spectroscopic Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the furan ring protons and the protons of the acrolein moiety.

-

Aldehydic Proton (CHO): A doublet in the downfield region, typically around δ 9.5-9.7 ppm, with a small coupling constant (J ≈ 7-8 Hz) due to coupling with the adjacent vinyl proton.

-

Vinyl Protons (-CH=CH-): Two doublets of doublets in the region of δ 6.5-7.5 ppm. The proton β to the carbonyl group will be further downfield than the α proton. The trans-coupling constant is expected to be large (J ≈ 15-16 Hz).

-

Furan Protons: Three signals corresponding to the protons on the furan ring. The H5 proton (adjacent to the oxygen) will be the most deshielded, appearing as a doublet of doublets around δ 7.6 ppm. The H3 and H4 protons will appear as a doublet of doublets and a triplet, respectively, in the range of δ 6.4-6.7 ppm.

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around δ 193-195 ppm.

-

Furan Carbons: The carbon attached to the acrolein chain (C2) and the other carbon adjacent to the oxygen (C5) will appear in the aromatic region, around δ 152 ppm and δ 146 ppm, respectively. The other two furan carbons (C3 and C4) will be found further upfield, around δ 112-118 ppm.

-

Vinyl Carbons (-CH=CH-): The β-carbon will be more deshielded (around δ 130-135 ppm) than the α-carbon (around δ 125-130 ppm).

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl and alkene functionalities.

-

C=O Stretch (Aldehyde): A strong, sharp peak in the region of 1670-1690 cm⁻¹. Conjugation with the C=C double bond and the furan ring will lower the frequency from a typical saturated aldehyde.

-

C=C Stretch (Alkene): A medium intensity peak around 1610-1640 cm⁻¹.

-

=C-H Stretch (Alkene and Furan): Peaks appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Furan): A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 122. Key fragmentation patterns would likely involve:

-

Loss of -CHO (formyl radical): A significant peak at m/z 93.

-

Loss of CO (carbon monoxide): A peak at m/z 94.

-

Cleavage of the acrolein chain: Resulting in fragments corresponding to the furan ring and parts of the chain. The furanoyl cation at m/z 95 is a likely fragment.

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[4] In this case, furfural (which has no α-hydrogens) is reacted with acetaldehyde.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established mechanism:

Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocol

This protocol is a generalized procedure based on standard Claisen-Schmidt condensation methods.[4]

Materials:

-

Furfural

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl, dilute)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfural (1.0 eq) in ethanol.

-

Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.1 eq) in water and add it to the dropping funnel.

-

Reaction Initiation: Cool the flask containing the furfural solution in an ice bath. Slowly add the basic solution dropwise to the stirred furfural solution, maintaining the temperature below 10 °C.

-

Acetaldehyde Addition: After the complete addition of the base, add acetaldehyde (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction Progression: After the addition of acetaldehyde, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the solution with dilute HCl.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

This compound in Drug Development

The furan scaffold is a key component in a variety of approved drugs and clinical candidates. While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

As a Scaffold for Bioactive Molecules

The α,β-unsaturated aldehyde of this compound is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity can be exploited to synthesize a wide range of heterocyclic compounds. Furthermore, the furan ring can be modified to modulate the biological activity of the resulting derivatives.

P-glycoprotein (P-gp) Inhibition: A Potential Mechanism of Action

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8][9][10] P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.

Recent studies have shown that certain furan derivatives can act as P-gp inhibitors.[8][9][10] By blocking the function of P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapy.

Caption: Proposed mechanism of P-glycoprotein inhibition by furan derivatives.

The exact mechanism of P-gp inhibition by furan derivatives is still under investigation, but it is believed that they may act as competitive or non-competitive inhibitors, binding to the pump and preventing the efflux of chemotherapeutic agents. The structural features of this compound provide a starting point for the design and synthesis of novel P-gp inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for application in drug discovery and development. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the rich chemistry of its furan and acrolein moieties, allows for the creation of diverse molecular libraries. The emerging role of furan derivatives as inhibitors of P-glycoprotein highlights a promising avenue for overcoming multidrug resistance in cancer. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their quest for novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

- 1. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | 623-30-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Furanacrolein: Nomenclature, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the furan nucleus stands out as a privileged scaffold, integral to a multitude of biologically active compounds and functional materials. Among the vast family of furan derivatives, 2-Furanacrolein, a simple yet highly versatile α,β-unsaturated aldehyde, serves as a critical building block for the synthesis of more complex molecular architectures. Its unique electronic and structural characteristics, arising from the conjugation of the furan ring with an acrolein moiety, impart a distinct reactivity profile that is highly valued by synthetic chemists.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties. We will delve into its comprehensive nomenclature, detailed physicochemical and spectroscopic characteristics, a validated synthesis protocol with mechanistic insights, and its applications in research, particularly for professionals in drug development. Every piece of data and every protocol is presented with the aim of providing not just information, but actionable intelligence for the laboratory setting.

Section 1: Nomenclature and Chemical Identity

Precise communication in science hinges on unambiguous nomenclature. This compound is known by a variety of names across different databases, suppliers, and historical literature. Understanding these synonyms is crucial for exhaustive literature searches and accurate material sourcing.

Synonyms and Alternative Names

The compound is most commonly referred to as this compound or 3-(2-Furyl)acrolein. However, numerous other designations are in use.[1] A comprehensive list is provided below.

-

3-(2-Furyl)-2-propenal

-

β-(2-Furyl)acrolein[1]

-

Furylacrolein

-

(E)-3-(Furan-2-yl)propenal

-

3-(Furan-2-yl)acrylaldehyde

-

Furfuralacetone (less common, can be ambiguous)

-

β-(2-Furfurylidene)acetaldehyde[1]

-

Furan-2-acrolein[1]

Chemical Identifiers

For unequivocal identification, standardized chemical identifiers are indispensable. The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 623-30-3 | [1] |

| EINECS Number | 210-785-3 | [1] |

| Molecular Formula | C₇H₆O₂ | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| IUPAC Name | (2E)-3-(Furan-2-yl)prop-2-enal | N/A |

| InChI | InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ | N/A |

| InChIKey | VZIRCHXYMBFNFD-HNQUOIGGSA-N | N/A |

| SMILES | O=CC=Cc1ccco1 | N/A |

graph "2-Furanacrolein_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; O1 [label="O", pos="0.9,0!", fontcolor="#EA4335"]; C5 [label="C", pos="-1.87,1.2!", fontcolor="#202124"]; C6 [label="C", pos="-2.87,0.5!", fontcolor="#202124"]; C7 [label="C", pos="-3.87,1.2!", fontcolor="#202124"]; O2 [label="O", pos="-4.37,2.0!", fontcolor="#EA4335"]; // Furan ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O1 [label=""]; O1 -- C1 [label=""]; // Double bonds in furan C1 -- C2 [style=double, len=1.34]; C3 -- C4 [style=double, len=1.34]; // Side chain bonds C2 -- C5 [label=""]; C5 -- C6 [style=double, len=1.34]; C6 -- C7 [label=""]; C7 -- O2 [style=double, len=1.2]; // Hydrogens (implicit, but can be added for clarity if needed) H1 [label="H", pos="0.3,1.9!", fontcolor="#5F6368"]; H3 [label="H", pos="-1.27,-1.4!", fontcolor="#5F6368"]; H4 [label="H", pos="0.3,-1.9!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.57,2.1!", fontcolor="#5F6368"]; H6 [label="H", pos="-3.17,-0.4!", fontcolor="#5F6368"]; H7 [label="H", pos="-4.57,0.5!", fontcolor="#5F6368"]; C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; C7 -- H7 [style=invis];

}

Caption: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for its characterization.

Physicochemical Properties

This compound is typically a light brown or pale yellow crystalline solid at room temperature, possessing a characteristic cinnamon-like odor.[1] Its properties are summarized in the table below.

| Property | Value | Conditions |

| Appearance | Light brown powder/crystalline solid | Ambient |

| Odor | Cinnamon-like, spicy, woody | N/A |

| Melting Point | 49-55 °C | 1 atm |

| Boiling Point | 143 °C | 37 mmHg |

| Solubility | Insoluble in water | Ambient |

| Flash Point | 99 °C (210.2 °F) | Closed cup |

Data compiled from multiple sources.

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong C=O stretch of the aldehyde, which, due to conjugation with the C=C double bond and the furan ring, appears at a lower wavenumber than a simple aliphatic aldehyde, typically around 1665-1685 cm⁻¹ . The C=C stretching vibration of the alkene is observed in the 1600-1640 cm⁻¹ region. The C-H stretching of the aldehyde proton (H-C=O) can be seen as a pair of weak to medium bands between 2695-2830 cm⁻¹ . Aromatic C-H stretches from the furan ring appear above 3000 cm⁻¹ , while the C-O-C stretching of the furan ether linkage is found in the 1000-1300 cm⁻¹ region.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The aldehydic proton is the most downfield, typically appearing as a doublet around δ 9.5-9.7 ppm . The vinyl protons of the acrolein moiety appear as doublets or doublets of doublets in the δ 6.5-7.5 ppm range, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration. The three protons on the furan ring will have distinct chemical shifts, typically with H5 being the most deshielded (around δ 7.6 ppm ), followed by H3 (around δ 6.7 ppm ) and H4 (around δ 6.5 ppm ).

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the aldehyde is the most downfield, typically appearing around δ 190-195 ppm . The carbons of the furan ring and the vinyl group will appear in the aromatic/olefinic region (δ 110-155 ppm ).

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 122 . Key fragmentation patterns for α,β-unsaturated aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z 121 , and the loss of the entire formyl group (•CHO, M-29) to give a fragment at m/z 93 .[4][5] Further fragmentation of the furan ring can also occur.

Section 3: Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its dual reactivity: the electrophilic aldehyde and the conjugated system which is susceptible to nucleophilic addition.

Synthesis via Claisen-Schmidt Condensation

The most direct and common method for synthesizing this compound is the Claisen-Schmidt condensation . This is a base-catalyzed crossed aldol condensation between an aldehyde with no α-hydrogens (furfural) and another carbonyl compound, in this case, acetaldehyde.

The causality of this reaction choice is clear: furfural, derived from biomass, is an inexpensive and readily available starting material. The reaction proceeds by the deprotonation of acetaldehyde by a base (e.g., NaOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product rapidly dehydrates under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde, this compound. The use of a strong base and the removal of water drives the equilibrium towards the dehydrated product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity are confirmed by melting point and spectroscopic analysis.

Materials:

-

Furfural (freshly distilled, 10 mmol)

-

Acetaldehyde (40% aqueous solution, 15 mmol)

-

Sodium Hydroxide (NaOH, 12 mmol)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl, 1M)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furfural (10 mmol) in 20 mL of ethanol. Cool the flask in an ice bath with stirring.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (12 mmol) in 20 mL of deionized water and cool it in the ice bath.

-

Condensation: To the stirred, cooled solution of furfural, add the acetaldehyde solution (15 mmol). Slowly add the cold NaOH solution dropwise over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the consumption of furfural.

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and neutralize it by slowly adding 1M HCl until the pH is approximately 7. A yellow-brown precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with several portions of cold deionized water.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to yield pure this compound as light brown crystals.

-

Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity by measuring its melting point and acquiring IR and NMR spectra.

Section 4: Applications in Research and Drug Development

The furan ring is a bioisostere for phenyl rings and can modulate pharmacokinetic properties such as metabolic stability and bioavailability.[6] This makes furan-containing compounds, including derivatives of this compound, of great interest to medicinal chemists.

Synthetic Intermediate

This compound is a versatile intermediate for creating more complex molecules.[1] Its aldehyde group can undergo standard transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination), while the α,β-unsaturated system is a classic Michael acceptor, allowing for the introduction of various nucleophiles at the β-position. This dual reactivity enables the construction of diverse molecular scaffolds for screening in drug discovery programs.

Furan Derivatives in Medicinal Chemistry

While this compound itself is not typically a final drug product, its structural motif is found in molecules with a wide range of pharmacological activities. Furan-containing compounds have been investigated for their:

-

Anti-inflammatory Activity: Many furan derivatives have shown potent anti-inflammatory effects.[6][7][8] For instance, certain 2-furanone derivatives exhibit activity comparable to diclofenac, and benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide.[7][9] The furan scaffold is often used to synthesize compounds that target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]

-

Antimicrobial Activity: The furan nucleus is a key component in several antimicrobial agents.[6] Nitrofurantoin, a well-known antibiotic for urinary tract infections, features a furan ring.[6] Derivatives of 3-(furan-2-yl)propenoic acid have demonstrated notable activity against Candida albicans, Staphylococcus aureus, and Escherichia coli.[10] Furthermore, some furanones have been shown to work synergistically with conventional antibiotics, enhancing their efficacy.[11][12]

-

Anticancer Properties: The furan scaffold has been incorporated into molecules designed as potential anticancer agents.[13][14]

The synthetic accessibility of this compound makes it an attractive starting point for generating libraries of novel furan derivatives to be screened for these and other biological activities.

Caption: Workflow for NMR spectroscopic analysis of this compound.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a corrosive and an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is typically 2-8 °C.[1]

-

Reactivity Hazards: this compound is an aldehyde and can undergo exothermic self-condensation or polymerization, often catalyzed by acids. It may generate flammable or toxic gases when mixed with azo compounds, dithiocarbamates, nitrides, and strong reducing agents.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete safety and handling information.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Furanacrolein: A Comprehensive Guide for Laboratory Applications

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Furanacrolein, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] Two primary synthetic methodologies, the Claisen-Schmidt condensation and the Wittig reaction, are presented with step-by-step experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, including reaction mechanisms, purification techniques, and comprehensive characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathways.

Introduction

This compound, also known as 3-(2-furyl)acrolein, is a key organic compound featuring a furan ring conjugated with an α,β-unsaturated aldehyde. This structural motif makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. Its applications span various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide presents two robust and widely applicable methods for the synthesis of this compound: the Claisen-Schmidt condensation of furfural with acetaldehyde and the Wittig reaction between furfural and an appropriate phosphorus ylide. Each protocol is detailed with considerations for reaction optimization, safety, and product purification.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents and solvents. This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All procedures should be performed in a well-ventilated fume hood.[2][3]

Key Hazards Associated with this compound:

-

Causes severe skin burns and eye damage.[2]

-

May cause respiratory irritation.[4]

-

Harmful if swallowed or inhaled.[4]

-

Suspected of causing genetic defects and may cause cancer.[4]

Handling and Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from heat, sparks, and open flames.[4]

-

Ground/bond container and receiving equipment to prevent static discharge.[4]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Synthetic Protocol 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and efficient method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated aldehydes and ketones.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, such as furfural.

Underlying Principle and Mechanism

The reaction proceeds via the formation of an enolate ion from acetaldehyde in the presence of a base (e.g., sodium hydroxide). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated this compound. The driving force for the dehydration step is the formation of an extended π-conjugated system.

Caption: Mechanism of the Claisen-Schmidt Condensation for this compound Synthesis.

Materials and Equipment

-

Furfural (freshly distilled)